molecular formula C6H6N4 B1593710 [1,2,4]Triazolo[1,5-a]pyridin-6-amine CAS No. 31052-94-5

[1,2,4]Triazolo[1,5-a]pyridin-6-amine

Cat. No. B1593710
CAS RN: 31052-94-5
M. Wt: 134.14 g/mol
InChI Key: BGVGAKUIJCKCEN-UHFFFAOYSA-N
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Description

“[1,2,4]Triazolo[1,5-a]pyridin-6-amine” is a type of non-naturally occurring small molecule . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .


Synthesis Analysis

The synthesis of “[1,2,4]Triazolo[1,5-a]pyridin-6-amine” derivatives has been a topic of interest in recent years . A common approach to constructing the “[1,2,4]Triazolo[1,5-a]pyridin-6-amine” skeleton is the oxidative cyclization of N-(2-pyridyl)amidines . Oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI, have been used for this purpose .


Physical And Chemical Properties Analysis

“[1,2,4]Triazolo[1,5-a]pyridin-6-amine” has a molecular weight of 134.14 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

  • Synthesis Techniques :

    • Zheng et al. (2014) developed a metal-free synthesis method for 1,2,4-triazolo[1,5-a]pyridines, showcasing a convenient construction of this skeleton with high yields and short reaction times (Zheng et al., 2014).
    • Huntsman and Balsells (2005) presented a method for synthesizing [1,2,4]Triazolo[1,5-a]pyridines, highlighting the versatility of this process in generating variously substituted triazoles (Huntsman & Balsells, 2005).
  • Structural and Optical Properties :

    • Dymińska et al. (2022) detailed the structural and spectroscopic properties of 1,2,4-triazolo[4,3-a]pyridin-3-amine, offering insights into its molecular structure and vibrational spectra, which are crucial for its application in various fields (Dymińska et al., 2022).
  • Biological Activities :

    • Gandikota et al. (2017) explored the synthesis of amide derivatives of [1,2,4]Triazolo[4,3-a]pyridine, noting their potential in bio-medicinal chemistry due to their biological activities like antimicrobial, antiviral, and anticancer effects (Gandikota et al., 2017).
  • Electroluminescent Properties :

    • Kang et al. (2017) synthesized bipolar red host materials based on [1,2,4]-triazolo[4,3-a]-pyridine for use in organic light-emitting diodes, demonstrating their utility in electronics and material science (Kang et al., 2017).
  • Metal-Ligand Networks :

    • Caballero et al. (2011) investigated dinuclear silver(I) complexes using triazolopyrimidines, which are important for designing metal-ligand networks in chemistry and material science (Caballero et al., 2011).

Safety And Hazards

The safety information available indicates that “[1,2,4]Triazolo[1,5-a]pyridin-6-amine” may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The potential of “[1,2,4]Triazolo[1,5-a]pyridin-6-amine” has inspired some excellent reviews over the years on their chemistry and methods of synthesis . The development of the chemistry and application of “[1,2,4]Triazolo[1,5-a]pyridin-6-amine” has continued and even accelerated . This suggests that there is ongoing interest in this compound and its derivatives, indicating promising future directions in both agriculture and medicinal chemistry .

properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-1-2-6-8-4-9-10(6)3-5/h1-4H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVGAKUIJCKCEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NN2C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10297520
Record name [1,2,4]Triazolo[1,5-a]pyridin-6-amine
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Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazolo[1,5-a]pyridin-6-amine

CAS RN

31052-94-5
Record name [1,2,4]Triazolo[1,5-a]pyridin-6-amine
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Record name NSC 116472
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Record name s-Triazolo[1, 6-amino-
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Record name [1,2,4]Triazolo[1,5-a]pyridin-6-amine
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Record name [1,2,4]triazolo[1,5-a]pyridin-6-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
FW Goldberg, MRV Finlay, AKT Ting, D Beattie… - 2019 - ACS Publications
DNA-PK is a key component within the DNA damage response, as it is responsible for recognizing and repairing double-strand DNA breaks (DSBs) via non-homologous end joining. …
Number of citations: 51 pubs.acs.org
中島良太 - 2021 - eprints.lib.hokudai.ac.jp
DBD DNA binding domain DIPEA N, N-diisopropylethylamine DMAP 4-(N, N-dimethylamino) pyridine DMF dimethylformamide DMSO dimethylsulfoxide Fsp3 fraction of sp3 atoms Glu …
Number of citations: 5 eprints.lib.hokudai.ac.jp
秋生麻由子 - 2022
Number of citations: 2

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